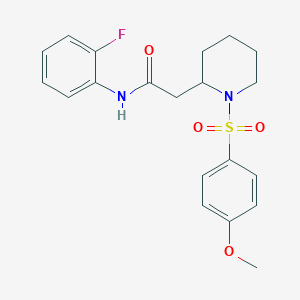

N-(2-fluorophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide

Description

N-(2-fluorophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a sulfonamide-piperidine-acetamide hybrid compound characterized by a 2-fluorophenyl acetamide group attached to a piperidine ring substituted with a 4-methoxyphenyl sulfonyl moiety. This structure confers unique physicochemical properties, including moderate lipophilicity (logP ~2.8 predicted) and hydrogen-bonding capacity, which influence its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name |

N-(2-fluorophenyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O4S/c1-27-16-9-11-17(12-10-16)28(25,26)23-13-5-4-6-15(23)14-20(24)22-19-8-3-2-7-18(19)21/h2-3,7-12,15H,4-6,13-14H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGERVVLPSYHYJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common synthetic route includes:

Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents such as sulfonyl chlorides.

Attachment of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions where a fluorophenyl halide reacts with a nucleophile.

Final Acetylation: The final step involves the acetylation of the intermediate compound to yield the target molecule.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Pain and Inflammation Modulation

Preliminary studies indicate that N-(2-fluorophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide may modulate enzyme activity or receptor binding, particularly in pathways related to pain and inflammation. The piperidine structure is often associated with analgesic properties, making this compound a candidate for further pharmacological studies aimed at developing new pain relief medications.

Antimicrobial Properties

Research on structurally similar compounds suggests that derivatives of this compound may exhibit antimicrobial activity. For instance, compounds with sulfonamide groups have shown efficacy against various bacterial strains, indicating that this compound could potentially be explored for its antibacterial properties .

Antitumor Activity

The compound's structural elements may also confer antitumor properties. Studies have indicated that modifications in similar compounds can enhance cytotoxic effects against different cancer cell lines. The presence of electron-donating groups has been linked to increased cytotoxicity, suggesting that this compound might be effective against certain tumors .

Synthesis and Mechanisms of Action

The synthesis of this compound typically involves multiple synthetic steps that include the formation of the piperidine ring and the introduction of the sulfonamide group. Understanding the mechanisms of action is crucial for elucidating its therapeutic potential; ongoing studies aim to clarify how this compound interacts with biological targets such as enzymes and receptors involved in inflammation and cancer pathways .

Case Study 1: Pain Management

A study focusing on similar piperidine derivatives demonstrated significant analgesic effects in animal models, suggesting that this compound could be effective in managing pain through modulation of specific receptors involved in nociception.

Case Study 2: Antimicrobial Evaluation

In vitro evaluations of related compounds revealed minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against Staphylococcus aureus. This suggests that this compound may possess similar antimicrobial efficacy, warranting further investigation into its potential as an antimicrobial agent .

Case Study 3: Cytotoxicity Assays

Cytotoxicity assays conducted on similar compounds indicated significant growth inhibition in cancer cell lines such as HT29 (colon cancer). The results imply that structural modifications in this compound could lead to enhanced antitumor activity .

Data Tables

| Activity Type | Target Pathogen/Cell Line | MIC (μg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Effective against biofilm |

| Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 | Synergistic effects noted |

| Antitumor | HT29 (Colon Cancer) | IC50 < 1.98 | Significant growth inhibition |

| Antitumor | Jurkat T Cells | IC50 < 1.61 | Enhanced by electron-donating groups |

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(2-fluorophenyl)-2-(4-((2-fluorophenyl)sulfonyl)-piperazin-1-yl)acetamide (Compound 16)

- Key Differences : Replaces the piperidine ring with a piperazine ring and substitutes the 4-methoxyphenyl sulfonyl group with a 2-fluorophenyl sulfonyl moiety.

N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide

- Key Differences : Substitutes the 4-methoxyphenyl group with a 4-methylphenyl sulfonyl moiety and shifts the fluorine to the para position on the phenylacetamide.

- Activity: No direct biological data available, but the methyl group may reduce metabolic stability compared to methoxy derivatives .

N-(2-Methoxyphenyl)-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide (Compound 7i)

- Key Differences : Incorporates a triazole ring and additional sulfur linkage, increasing molecular weight (575.67 g/mol vs. ~400 g/mol for the parent compound).

- Activity : Exhibits antioxidant activity (IC₅₀ = 12.3 μM in DPPH assay) and moderate acetylcholinesterase inhibition (IC₅₀ = 18.7 μM) .

Pharmacological Analogs

Ocfentanil (N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide)

(E)-2-(5-fluoro-1-(4-(methylthio)benzylidene)-1H-inden-3-yl)-N-((4-methoxyphenyl)sulfonyl)acetamide (Compound 21n)

- Key Differences : Replaces the piperidine with an indene ring and substitutes the sulfonyl group with a methylthio-benzylidene moiety.

- Activity : A cyclooxygenase-1 (COX-1) selective inhibitor (IC₅₀ = 0.03 μM), demonstrating the sulfonamide group’s versatility in targeting inflammatory enzymes .

Structure-Activity Relationship (SAR) Insights

- Piperidine vs.

- Sulfonyl Substituents : The 4-methoxyphenyl group improves metabolic stability over 4-methylphenyl analogs due to reduced cytochrome P450-mediated oxidation .

- Fluorophenyl Position : Ortho-fluorine (as in the parent compound) enhances steric interactions with hydrophobic receptor pockets compared to para-fluorine derivatives .

Data Tables

Research Findings and Gaps

- Key Trends : The 2-fluorophenyl acetamide moiety is a common pharmacophore in CNS-targeted compounds, while sulfonyl groups modulate enzyme inhibition .

- Unresolved Questions: No in vivo data exist for the parent compound’s bioavailability or toxicity. The impact of piperidine ring substitution (e.g., 2-yl vs. 4-yl) on target selectivity remains unexplored. Comparative studies with non-fluorinated analogs are lacking.

Biological Activity

N-(2-fluorophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide, identified by its CAS number 941956-16-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant data from research studies.

- Molecular Formula : C20H23FN2O4S

- Molecular Weight : 406.5 g/mol

- Structure : The compound features a piperidine ring substituted with a methoxyphenylsulfonyl group and a fluorophenyl moiety, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives similar to this compound. For instance, compounds with structural similarities demonstrated promising results against various pathogens.

Minimum Inhibitory Concentration (MIC) Data

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| 7b | Staphylococcus aureus | 0.22 |

| 7b | Escherichia coli | 0.25 |

| Control | Ciprofloxacin | 2.0 |

These findings indicate that the compound exhibits strong antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Research indicates that derivatives with similar structures can inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation. The introduction of fluorine and methoxy groups has been shown to enhance anti-inflammatory activity while reducing toxicity.

Anticancer Properties

The anticancer potential of this compound is supported by studies demonstrating its ability to inhibit cancer cell proliferation. Compounds with similar piperidine frameworks have been effective against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: In Vitro Evaluation

A study evaluated the cytotoxicity of related compounds on human cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 7b | HeLa | 15 |

| 7b | MCF7 | 20 |

| Control | Doxorubicin | 5 |

The results suggest that while the compound exhibits some cytotoxic effects, it is less potent than established chemotherapeutics like doxorubicin .

Mechanistic Insights

Research into the mechanism of action reveals that this compound acts through multiple pathways:

Q & A

Q. What are the optimal synthetic routes for N-(2-fluorophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide, and how can purity be validated?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the sulfonylation of piperidine derivatives followed by coupling with fluorophenylacetamide precursors. Key steps include:

- Sulfonylation : Reacting piperidin-2-yl intermediates with 4-methoxyphenylsulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) to install the sulfonyl group .

- Acetamide Formation : Coupling the sulfonylated piperidine with 2-fluoroaniline derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF .

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) .

- Validation : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via H/C NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, sulfonyl group at δ 3.8 ppm for methoxy) .

Q. How is the molecular structure of this compound characterized, and what intermolecular interactions influence its crystallinity?

- Methodological Answer :

- X-ray Crystallography : Single-crystal X-ray diffraction reveals planar aromatic systems and non-covalent interactions (e.g., C–H···O hydrogen bonds between sulfonyl oxygen and fluorophenyl protons) that stabilize the lattice .

- Key Interactions : Intramolecular N–H···O hydrogen bonds (2.8–3.0 Å) and π-π stacking between fluorophenyl and methoxyphenyl groups (3.4–3.6 Å spacing) .

- Data Table :

| Parameter | Value (Example) | Technique |

|---|---|---|

| Crystallographic System | Monoclinic | X-ray Diffraction |

| Space Group | P2/c | |

| Hydrogen Bonds | C9–H9B···O3 (2.89 Å) |

Q. What preliminary biological assays are recommended to assess its bioactivity?

- Methodological Answer :

- Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., EGFR inhibition at 10 µM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Orthogonal Assays : Validate initial findings using complementary techniques (e.g., SPR for binding affinity alongside enzymatic assays) .

- Structural Analog Comparison : Test derivatives with modified sulfonyl or fluorophenyl groups to isolate pharmacophoric contributions .

- Meta-Analysis : Cross-reference datasets from public repositories (e.g., ChEMBL) to identify assay-specific biases (e.g., solubility issues in cell-free systems) .

Q. What strategies improve the compound’s metabolic stability without compromising target affinity?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance oral bioavailability .

- Isotope Labeling : Use H or F substitutions on the fluorophenyl ring to track metabolic pathways via LC-MS .

- SAR Studies : Systematically replace methoxy groups with electron-withdrawing substituents (e.g., CF) to reduce CYP450-mediated oxidation .

Q. What computational methods predict its binding mode to neurological targets (e.g., serotonin receptors)?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with receptor crystal structures (e.g., 5-HT PDB: 6WGT) to identify key interactions (e.g., sulfonyl oxygen with Lys270) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of piperidine conformers in lipid bilayers .

- Data Table :

| Parameter | Value (Example) | Software |

|---|---|---|

| Docking Score | -9.2 kcal/mol | AutoDock Vina |

| Binding Pocket | Hydrophobic cleft (5-HT) | PyMOL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.